Benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester
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Overview
Description
Benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester is an organic compound with a complex structure It is an ester derivative of benzoic acid, featuring a butoxy group, a methyl group, and a pyrrolidinyl ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester typically involves esterification reactions. One common method is the reaction of 2-butoxy-6-methylbenzoic acid with 2-(1-pyrrolidinyl)ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methoxy-, methyl ester: Similar in structure but with a methoxy group instead of a butoxy group.
Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester: Features a methylamino group and a different ester group.
Uniqueness
Benzoic acid, 2-butoxy-6-methyl-, 2-(1-pyrrolidinyl)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy and pyrrolidinyl groups differentiate it from other benzoic acid derivatives, making it a valuable compound for specialized applications.
Properties
CAS No. |
73909-18-9 |
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Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl 2-butoxy-6-methylbenzoate |
InChI |
InChI=1S/C18H27NO3/c1-3-4-13-21-16-9-7-8-15(2)17(16)18(20)22-14-12-19-10-5-6-11-19/h7-9H,3-6,10-14H2,1-2H3 |
InChI Key |
LMMMVCIBCVILTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1C(=O)OCCN2CCCC2)C |
Origin of Product |
United States |
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